1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one
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Overview
Description
Preparation Methods
The synthesis of 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one typically involves the Beckmann rearrangement of adamantanone oxime. This reaction is carried out under acidic conditions, leading to the formation of the tricyclic structure. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Scientific Research Applications
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers and other materials with unique properties
Mechanism of Action
The mechanism by which 1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one can be compared with other tricyclic compounds such as:
Adamantanone: Similar in structure but lacks the nitrogen atom present in this compound.
Tricyclo[3.3.1.1^3,7]decane: Another tricyclic compound with different ring sizes and no nitrogen atom.
1,4,8,11-Tetraazacyclotetradecane: Contains multiple nitrogen atoms and a larger ring structure. The uniqueness of this compound lies in its specific tricyclic arrangement and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various scientific domains. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-hydroxy-4-azatricyclo[4.3.1.13,8]undecan-5-one |
InChI |
InChI=1S/C10H15NO2/c12-9-7-1-6-2-8(11-9)5-10(13,3-6)4-7/h6-8,13H,1-5H2,(H,11,12) |
InChI Key |
VSPSLZMFOPYJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C(=O)N3)O |
Origin of Product |
United States |
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